1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol
Brand Name: Vulcanchem
CAS No.: 1595889-36-3
VCID: VC11679611
InChI: InChI=1S/C9H10F3NO/c1-2-8(14)7-4-3-6(5-13-7)9(10,11)12/h3-5,8,14H,2H2,1H3
SMILES: CCC(C1=NC=C(C=C1)C(F)(F)F)O
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18 g/mol

1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol

CAS No.: 1595889-36-3

Cat. No.: VC11679611

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol - 1595889-36-3

Specification

CAS No. 1595889-36-3
Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
IUPAC Name 1-[5-(trifluoromethyl)pyridin-2-yl]propan-1-ol
Standard InChI InChI=1S/C9H10F3NO/c1-2-8(14)7-4-3-6(5-13-7)9(10,11)12/h3-5,8,14H,2H2,1H3
Standard InChI Key KCJFLSAFBXHFQY-UHFFFAOYSA-N
SMILES CCC(C1=NC=C(C=C1)C(F)(F)F)O
Canonical SMILES CCC(C1=NC=C(C=C1)C(F)(F)F)O

Introduction

Synthetic Methodologies

Condensation Reactions

A common strategy for synthesizing pyridyl-propanol derivatives involves acid-catalyzed condensation between 1,3-dicarbonyl compounds and amino-pyridines. For example, pyrazolo[1,5-a]pyridines are synthesized via reactions of 1,3-cyclopentanedione with N-amino-2-iminopyridines under aerobic conditions in ethanol with acetic acid . Adapting this method, 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol could be synthesized by reacting 5-(trifluoromethyl)-2-pyridylamine with a propanol-derived carbonyl precursor.

Catalytic Dehydrogenative Coupling (CDC)

CDC reactions offer a single-step, environmentally friendly route to complex heterocycles. For instance, tetrahydropyrido[1,2-b]indazoles are synthesized in 80–90% yields using CDC . Applying similar conditions (e.g., O2 atmosphere, ethanol solvent, acetic acid catalyst) could facilitate the formation of the target compound’s pyridyl-propanol framework.

Post-Synthetic Modifications

The hydroxyl group in 1-propanol permits further functionalization. For example, etherification or esterification could enhance lipophilicity for agrochemical applications, as seen in pyridalyl’s synthesis .

Applications in Agrochemicals and Pharmaceuticals

Agrochemical Intermediates

The compound’s structural similarity to HTFP—a metabolite of the herbicide fluazifop-P-butyl—suggests potential as a degradation product or synthetic intermediate in herbicide formulations . Pyridalyl, an insecticide containing a trifluoromethylpyridyl ether, underscores the importance of such motifs in pest control .

Structure-Activity Relationships (SAR)

Role of the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group enhances binding to hydrophobic pockets in enzymes or receptors. In pyridalyl, this group improves insecticidal activity by stabilizing interactions with acetylcholinesterase .

Hydroxyl Group Contributions

The propanol hydroxyl group may participate in hydrogen bonding, influencing solubility and target affinity. Methylation or acetylation of this group could modulate bioavailability, as seen in pro-drug strategies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator